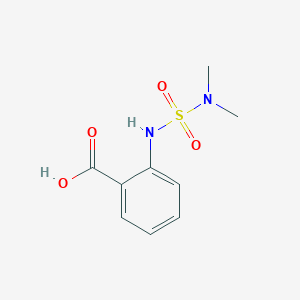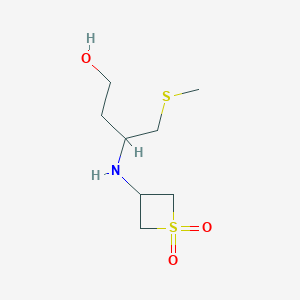
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a complex organic compound with the molecular formula C₈H₁₇NO₃S₂. This compound is characterized by the presence of a thietane ring, a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide). The compound also features a hydroxy group and a methylthio group attached to a butan-2-yl chain, which is connected to the thietane ring via an amino linkage.
Preparation Methods
The synthesis of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-1-(methylthio)butan-2-amine with a thietane derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also contribute to its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives and sulfone-containing compounds. Some examples are:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Properties
Molecular Formula |
C8H17NO3S2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)amino]-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H17NO3S2/c1-13-4-7(2-3-10)9-8-5-14(11,12)6-8/h7-10H,2-6H2,1H3 |
InChI Key |
ZWGANSKEKDAJBX-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CCO)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


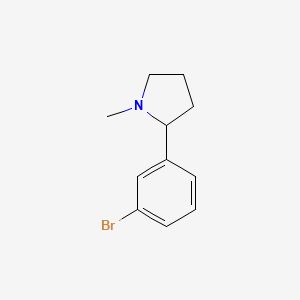
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
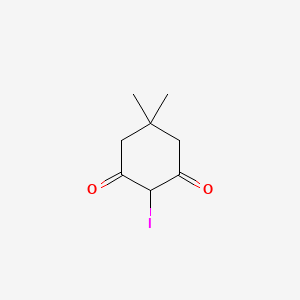
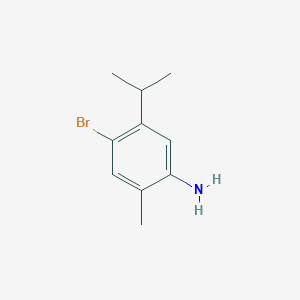

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
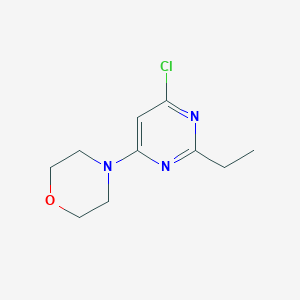
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)


![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)
